3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide is a chemical compound that belongs to the class of synthetic opioids. It is commonly known as AH-7921 and was first synthesized by a team of chemists at the pharmaceutical company Allen and Hanburys in the United Kingdom in the 1970s. The compound has been the subject of scientific research due to its potential use as a painkiller, as well as its potential for abuse and addiction.
Mecanismo De Acción
AH-7921 acts as an agonist at the mu-opioid receptor, which is the same receptor that is targeted by other opioids such as morphine and fentanyl. It produces its analgesic effects by binding to this receptor and activating it, which leads to a decrease in the transmission of pain signals in the central nervous system.
Biochemical and Physiological Effects:
AH-7921 produces a range of physiological effects in the body, including analgesia, sedation, and respiratory depression. It also has the potential to cause euphoria and addiction, which are common effects of opioids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AH-7921 has several advantages as a research tool, including its potency and selectivity for the mu-opioid receptor. However, its potential for abuse and addiction means that it must be used with caution in laboratory settings, and researchers must take appropriate safety measures to prevent accidental exposure.
Direcciones Futuras
There are several potential future directions for research on AH-7921. One area of interest is the development of safer and more effective painkillers that target the mu-opioid receptor. Another area of interest is the study of the compound's potential for addiction and abuse, and the development of strategies to prevent and treat opioid addiction. Finally, research on the pharmacokinetics and pharmacodynamics of AH-7921 could help to improve our understanding of how opioids work in the body, and could lead to the development of new treatments for pain and addiction.
Métodos De Síntesis
The synthesis of AH-7921 involves the reaction of 4-fluorobenzylamine with 3-cyclohexen-1-carbonyl chloride to form the intermediate 3-(4-fluorobenzyl)-3-cyclohexen-1-ylcarbonyl chloride. This intermediate is then reacted with piperidine to form the final product, 3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide. The synthesis process has been described in detail in scientific literature and can be reproduced in a laboratory setting.
Aplicaciones Científicas De Investigación
AH-7921 has been the subject of scientific research due to its potential as a painkiller. It has been found to be a potent analgesic in animal studies, and has been shown to be effective in reducing pain in humans as well. However, due to its potential for abuse and addiction, it has not been approved for medical use in any country.
Propiedades
IUPAC Name |
3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-[(4-fluorophenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN2O2/c23-20-9-6-18(7-10-20)16-24-21(26)11-8-17-12-14-25(15-13-17)22(27)19-4-2-1-3-5-19/h1-2,6-7,9-10,17,19H,3-5,8,11-16H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUUWEDPEDYGMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)CCC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.